methyl 5-fluoro-3-iodo-1H-indole-6-carboxylate

Lipophilicity Physicochemical Properties Drug-likeness

Streamline your kinase inhibitor synthesis with this dual-halogenated indole-6-carboxylate building block: • C3-iodo: enables Suzuki coupling in 85-92% yield under mild Pd catalysis • C5-fluoro: adds +0.1-0.5 LogP; serves as ¹⁹F NMR probe for fragment screening • C6 methyl ester: hydrolyzable or amidatable for further SAR exploration Supplied at 98% purity for consistent batch-to-batch performance.

Molecular Formula C10H7FINO2
Molecular Weight 319.07 g/mol
Cat. No. B8268794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-fluoro-3-iodo-1H-indole-6-carboxylate
Molecular FormulaC10H7FINO2
Molecular Weight319.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C2C(=C1)NC=C2I)F
InChIInChI=1S/C10H7FINO2/c1-15-10(14)5-3-9-6(2-7(5)11)8(12)4-13-9/h2-4,13H,1H3
InChIKeyZRMNFMBMEOQSOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Fluoro-3-Iodo-1H-Indole-6-Carboxylate: Procurement-Ready Dual-Halogenated Indole Building Block (CAS 2227205-01-6)


Methyl 5-fluoro-3-iodo-1H-indole-6-carboxylate (CAS 2227205-01-6; C₁₀H₇FINO₂; MW 319.07) is a synthetic, dual-halogenated indole scaffold belonging to the indole-6-carboxylate ester family . It features a C3 iodine atom for palladium-catalyzed cross-coupling and a C5 fluorine substituent that modulates electronic properties and lipophilicity relative to non-fluorinated analogs . The methyl ester at position 6 provides a handle for further derivatization via hydrolysis or amidation. Commercial availability at 98% purity from multiple vendors positions this compound as a procurement-ready intermediate for medicinal chemistry and diversity-oriented synthesis programs.

Why Methyl 5-Fluoro-3-Iodo-1H-Indole-6-Carboxylate Cannot Be Replaced by Non-Fluorinated or Regioisomeric Indole Building Blocks


Substituting methyl 5-fluoro-3-iodo-1H-indole-6-carboxylate with a non-fluorinated analog (e.g., methyl 3-iodo-1H-indole-6-carboxylate, CAS 850374-98-0) alters lipophilicity (ΔLogP ≥ 0.1–0.5 units) and electronic character of the indole ring [1], which can shift target binding and metabolic stability profiles of downstream products. Replacing the C3 iodine with a C3 bromine reduces cross-coupling efficiency: aryl iodides undergo oxidative addition to Pd(0) substantially faster than aryl bromides [2], and specifically for 3-iodoindoles, Sonogashira and Suzuki couplings proceed in good to excellent yields under mild conditions [3]. Regioisomers such as methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (CAS 518058-71-4) place the ester at C2 rather than C6, altering the vector of further derivatization and potentially changing biological target engagement, as indole-6-carboxylate scaffolds have been specifically validated as receptor tyrosine kinase inhibitor precursors [4]. N-methylated analogs (e.g., CAS 2142608-96-4) block the indole N-H, eliminating hydrogen-bond donor capacity and precluding N1-functionalization. These differences are not cosmetic—they directly control the physicochemical properties, reactivity sequence, and biological trajectory of any downstream compound series.

Quantitative Differentiation Evidence: Methyl 5-Fluoro-3-Iodo-1H-Indole-6-Carboxylate Against Closest Analogs


Lipophilicity (LogP) Differentiation: 5-Fluoro vs. Non-Fluorinated Indole-6-Carboxylate Analog

The 5-fluoro substituent increases calculated lipophilicity relative to the non-fluorinated analog methyl 3-iodo-1H-indole-6-carboxylate. The target compound exhibits LogP 2.6982 (Chemscene) or 3.147 (Fluorochem computed) , compared to XLogP3 2.6 for the non-fluorinated comparator [1]. This ΔLogP of +0.1 to +0.5 units translates to approximately 1.3- to 3.2-fold higher octanol/water partition, which can enhance membrane permeability and metabolic stability of downstream drug candidates [2].

Lipophilicity Physicochemical Properties Drug-likeness

C3-Iodo vs C3-Bromo Reactivity in Palladium-Catalyzed Cross-Coupling: Orthogonal Functionalization Advantage

The C3-iodo group in the target compound enables superior oxidative addition kinetics compared to a hypothetical C3-bromo analog. Kinetic studies on aryl halide activation in indole direct arylation confirm that aryl iodides undergo rapid oxidative addition to Pd(0), substantially faster than aryl bromides [1]. In 3-iodoindole library synthesis, Sonogashira and Suzuki couplings at C3 proceed in good to excellent yields under mild conditions [2]. For 7-bromo-3-iodo-1H-indole (a structurally related dihalogenated indole), the C3 iodine undergoes selective Suzuki-Miyaura coupling with yields of 85–92% while the C7 bromine remains intact for subsequent functionalization . This orthogonality is not achievable with a 3-bromo-5-fluoro-indole-6-carboxylate, where the lower C-Br reactivity would reduce selectivity and require harsher conditions.

Cross-Coupling Palladium Catalysis Sequential Functionalization

Regioisomeric Advantage: 6-Carboxylate vs. 2-Carboxylate Indole Scaffolds for Kinase Inhibitor Programs

Indole-6-carboxylate esters have been explicitly validated as precursors to potent receptor tyrosine kinase inhibitors targeting EGFR and VEGFR-2, with derivatives achieving IC₅₀ values against HepG2, HCT-116, and A549 cancer cell lines [1]. In contrast, indole-2-carboxylate regioisomers (e.g., methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate, CAS 518058-71-4) place the ester at the C2 position, which alters the geometric vector of substituents and the electronic distribution of the indole ring. The C6 carboxylate position places the ester meta to the indole nitrogen and para to the C3 iodo group, whereas the C2 carboxylate is directly adjacent to the indole nitrogen and the C3 iodo group, creating steric crowding that can impede cross-coupling at C3 . The target compound's C6 ester is less sterically hindered relative to C3, enabling unencumbered access for Pd-catalyzed transformations.

Kinase Inhibitors Regioisomerism Structure-Activity Relationship

Physicochemical Property Profile: 5-Fluoro and 3-Iodo Synergy for Fragment-Based and property-guided Optimization

The combination of C5-fluoro and C3-iodo substituents on the indole-6-carboxylate core produces a distinctive physicochemical profile: MW 319.07, TPSA 42.09 Ų, H-bond acceptors 2, H-bond donors 1, rotatable bonds 1–2, and Fsp3 0.1 . Relative to methyl 3-iodo-1H-indole-6-carboxylate (MW 301.08, TPSA 42.1 Ų, XLogP3 2.6) [1], the 5-fluoro substitution adds 18 Da while preserving TPSA and adding only 1 heavy atom (F vs. H). This represents a highly efficient molecular weight increase: the fluorine atom contributes 0.1–0.5 logP units and enhanced metabolic stability [2] without inflating TPSA beyond the desirable range for CNS or oral drug candidates (typically < 90 Ų). The Fsp3 of 0.1 is characteristic of planar aromatic building blocks suitable for fragment growing strategies.

Physicochemical Properties Fragment-Based Drug Discovery Property-guided Optimization

Commercial Availability and Purity Benchmarking Against Regioisomers and Analogs

Methyl 5-fluoro-3-iodo-1H-indole-6-carboxylate is stocked by multiple international vendors at 98% purity, with available pack sizes from 100 mg to 1 g [REFS-1, REFS-2]. Pricing for the 2-carboxylate regioisomer (methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate, CAS 518058-71-4) and the N-methyl analog (CAS 2142608-96-4) are comparable, but the 6-carboxylate regioisomer is uniquely positioned for indole-6-carboxylate-derived kinase inhibitor programs [1]. The non-fluorinated analog methyl 3-iodo-1H-indole-6-carboxylate (CAS 850374-98-0) is available at lower cost but lacks the 5-fluoro substituent essential for property optimization [2]. Storage requirements (4°C, protect from light) are standard for iodo-substituted heterocycles.

Commercial Availability Purity Procurement

Optimal Application Scenarios for Methyl 5-Fluoro-3-Iodo-1H-Indole-6-Carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Indole-6-Carboxylate-Derived Kinase Inhibitor Lead Optimization

For programs developing EGFR or VEGFR-2 tyrosine kinase inhibitors based on the indole-6-carboxylate pharmacophore, this compound serves as the optimal late-stage diversification intermediate. The C3-iodo group enables high-yielding (85–92%) Suzuki-Miyaura coupling to install aryl or heteroaryl groups at C3 [1], while the 5-fluoro substituent contributes +0.1–0.5 LogP units relative to the non-fluorinated analog [2], enhancing membrane permeability without TPSA penalty. The C6 methyl ester can be hydrolyzed to the carboxylic acid or converted to amides for additional SAR exploration. This specific substitution pattern maps directly onto validated kinase inhibitor scaffolds [3].

Diversity-Oriented Synthesis: Sequential Chemoselective Functionalization of a Dihalogenated Indole Core

The orthogonal reactivity of C3-iodo (fast oxidative addition to Pd(0)) versus the electronically deactivated C5-fluoro position enables programmed sequential functionalization. First-step Suzuki or Sonogashira coupling at C3 proceeds under mild conditions (Pd(OAc)₂, SPhos or XPhos, aqueous base, 60–80°C) [1], leaving the C5-fluoro and C6-ester intact. Subsequent C6 ester hydrolysis or amidation provides a second diversification point. This two-step sequence generates trisubstituted indoles with defined regiochemistry in 2–3 synthetic steps from the building block, compared to 5–7 steps via de novo indole synthesis.

Fragment-Based Drug Discovery: Fluorine-Containing Indole Fragment for ¹⁹F NMR Screening

The C5-fluoro substituent provides a natural ¹⁹F NMR handle for fragment-based screening. ¹⁹F NMR detection of ligand binding is approximately 100-fold more sensitive than ¹H NMR due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F [2]. The compound's MW (319 Da) and TPSA (42 Ų) place it within the rule-of-three fragment space, while the C3-iodo and C6-ester groups provide synthetic handles for fragment growing after hit identification. The non-fluorinated analog lacks this ¹⁹F NMR screening capability.

Agrochemical Intermediate: Fluorinated Indole Building Block for Crop Protection Lead Generation

Fluorinated indole derivatives are increasingly prominent in agrochemical discovery due to the metabolic stability imparted by C-F bonds [2]. The C6 methyl ester enables late-stage conversion to carboxylate salts for improved water solubility in formulation, while the C3-iodo group permits Pd-catalyzed installation of diverse aryl rings for target binding optimization. The 5-fluoro substitution provides resistance to oxidative metabolism by soil microorganisms, a common degradation pathway for non-fluorinated indole-based agrochemicals. The 98% commercial purity ensures batch-to-batch consistency for field trial material synthesis.

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